3-cyclopropyloxolane-3-carboxylic acid
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Overview
Description
3-Cyclopropyloxolane-3-carboxylic acid is an organic compound characterized by a cyclopropyl group attached to an oxolane ring, which in turn is bonded to a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Cyclopropanation: The synthesis of this compound can begin with the cyclopropanation of an appropriate precursor. This involves the reaction of an alkene with a carbene or carbenoid reagent to form the cyclopropyl ring.
Oxolane Ring Formation: The oxolane ring can be introduced through a ring-closing reaction, such as the cyclization of a diol or the use of an epoxide intermediate.
Industrial Production Methods:
Batch Processing: In industrial settings, the synthesis of this compound may be carried out in batch reactors, where each step is performed sequentially with intermediate purification.
Continuous Flow Synthesis: Alternatively, continuous flow synthesis can be employed to streamline the process, allowing for the continuous production of the compound with improved efficiency and reduced reaction times.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the cyclopropyl ring or the oxolane ring is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, depending on the reducing agent used.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopropyl or oxolane rings are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride, can be used for substitution reactions.
Major Products Formed:
Oxidized Derivatives: Products of oxidation include ketones and carboxylic acids with additional functional groups.
Reduced Derivatives: Reduction can yield alcohols and aldehydes.
Substituted Compounds: Substitution reactions can produce halogenated derivatives and other functionalized compounds.
Chemistry:
Synthesis of Complex Molecules: this compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways involving cyclopropyl and oxolane derivatives.
Medicine:
Drug Development: Due to its unique structure, this compound is explored as a potential scaffold for the development of new therapeutic agents targeting various diseases.
Industry:
Material Science: The compound is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-cyclopropyloxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and oxolane rings provide unique binding interactions, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Cyclopropylcarboxylic Acid: Similar in structure but lacks the oxolane ring.
Oxolane-3-carboxylic Acid: Contains the oxolane ring but lacks the cyclopropyl group.
Cyclopropylmethanol: Contains the cyclopropyl group but has a hydroxyl group instead of a carboxylic acid.
Uniqueness: 3-Cyclopropyloxolane-3-carboxylic acid is unique due to the combination of the cyclopropyl and oxolane rings, which confer distinct chemical and biological properties
Properties
CAS No. |
1553174-95-0 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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